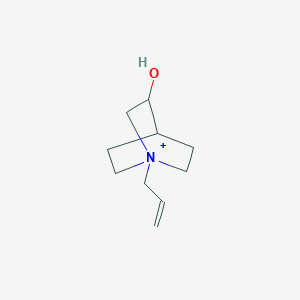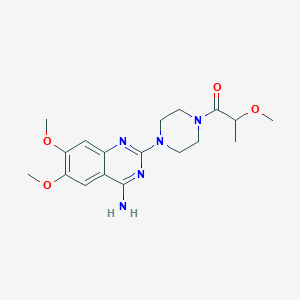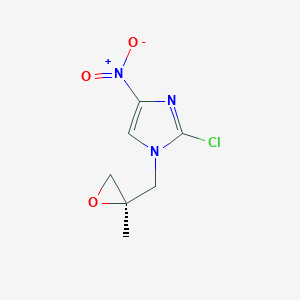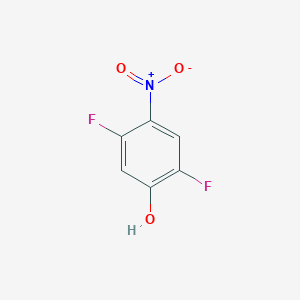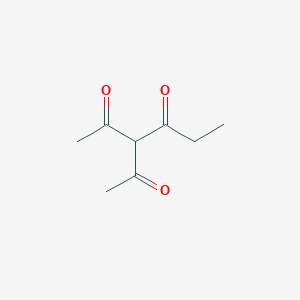
3-Acetylhexane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetylhexane-2,4-dione is a chemical compound with the molecular formula C8H12O3 . It is a type of thiazolidinone, a biologically important five-membered heterocyclic ring .
Synthesis Analysis
Thiazolidinones, such as 3-Acetylhexane-2,4-dione, can be synthesized using various methods. One common method involves the Knoevenagel condensation followed by the Mannich reaction . Another approach involves the use of multi-component reactions (3-7CRs) to synthesize larger homologous molecules .Molecular Structure Analysis
The molecular structure of 3-Acetylhexane-2,4-dione consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 .Chemical Reactions Analysis
Thiazolidinones, including 3-Acetylhexane-2,4-dione, exhibit a diverse range of chemical reactions. The literature related to the physical properties, chemical reactions, and synthesis for these derivatives has been included .Wissenschaftliche Forschungsanwendungen
Tetracene-5,12-dione
Anticancer Potential
Tetracene-5,12-dione has shown marked efficacy against breast and cervical cancer cell lines, positioning it as a promising anticancer candidate . The compound interacts with DNA at the molecular level, exerting profound biological effects .
Organic Electronic Materials
Tetracene-5,12-dione is a widely used intermediate for organic electronic materials . It’s a typical OPAH (Polycyclic Aromatic Hydrocarbon) and is one of the ubiquitous pollutants in urban air that may pose risks to human health .
Pyrimidine-2,4-dione
PARP-1 Inhibitors
Pyrimidine-2,4-dione derivatives have been synthesized as potential inhibitors against PARP-1 (Poly (ADP-ribose) polymerases-1), a protein involved in DNA repair damage . These inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Anticancer, Antitumor, Antioxidant, Antiviral, Antibacterial Activities
Pyrimidine derivatives exhibit promising anticoagulant, antitubercular, antileukemic, antimicrobial, anti-inflammatory, anti-HIV, analgesic, anticancer, antitumoral, antioxidant, antiviral, antibacterial, antimalarial, and antinociceptive activities .
Antiangiogenic, Resistance-Modifying, Anti-Myco-bacterium Tuberculosis Activities
Pyrimido[4,5-d]pyrimidines revealed potent activities as anticancer, antioxidant, dihydrofolate reductase, type 2 diabetes treatment, antiangiogenic, resistance-modifying, anti-myco-bacterium tuberculosis .
Hepatoprotective Agents
Pyrimidopyrimidines are conveyed as receptors for tyrosine kinase and have been applied in the biosynthesis of 5-phosphoribosyl-1-pyrophosphate. They also act as hepatoprotective agents .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-acetylhexane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-4-7(11)8(5(2)9)6(3)10/h8H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKPWYFCOJJMFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C(=O)C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylhexane-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

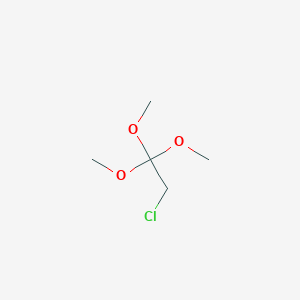
![Furo[2,3-c]pyridine-2-carbonitrile](/img/structure/B51131.png)
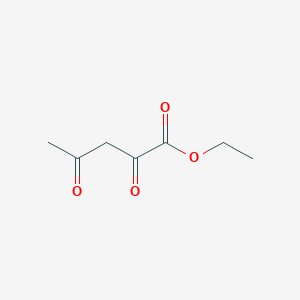
![N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B51135.png)
![2-[2-(Trifluoromethyl)phenyl]oxirane](/img/structure/B51141.png)
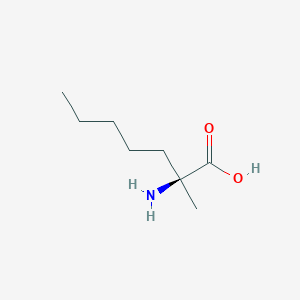

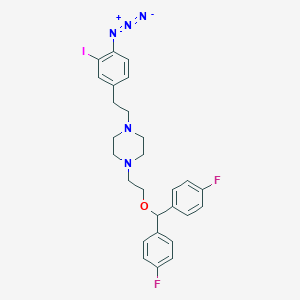
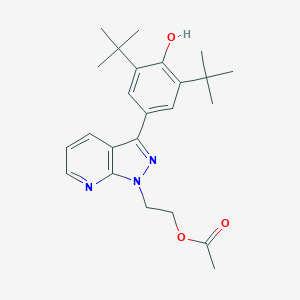
![1-[4-(Oxan-2-yloxy)phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine](/img/structure/B51155.png)
